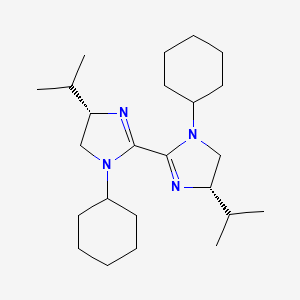

(4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole

Description

“(4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole” is a chiral biimidazole derivative characterized by its stereospecific 4S,4'S configuration and bulky substituents (cyclohexyl and isopropyl groups at the 1,1' and 4,4' positions, respectively). This compound has garnered attention in asymmetric catalysis due to its ability to act as a ligand in transition-metal complexes, particularly in Pd⁰- and Ni-catalyzed C(sp³)–H activation and hydroarylation reactions . Its stereochemistry is critical for achieving high enantioselectivity, as demonstrated in Ni-catalyzed reactions with up to 95% enantiomeric excess (ee) .

Properties

IUPAC Name |

(4S)-1-cyclohexyl-2-[(4S)-1-cyclohexyl-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42N4/c1-17(2)21-15-27(19-11-7-5-8-12-19)23(25-21)24-26-22(18(3)4)16-28(24)20-13-9-6-10-14-20/h17-22H,5-16H2,1-4H3/t21-,22-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTAFNLEAJVNTA-FGZHOGPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(C(=N1)C2=NC(CN2C3CCCCC3)C(C)C)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CN(C(=N1)C2=N[C@H](CN2C3CCCCC3)C(C)C)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42N4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Diamine Precursor Assembly

A foundational approach involves condensing enantiomerically pure 1,2-diamines with carbonyl equivalents. For example, reacting (S,S)-1,2-dicyclohexylethylenediamine with isopropyl glyoxal under acidic conditions yields the tetrahydroimidazole ring via a [4+2] cycloaddition mechanism. The stereochemical outcome is preserved by employing Brønsted acid catalysts, such as chiral phosphoric acids, which enforce facial selectivity during imine formation.

Nickel-Catalyzed Asymmetric Coupling

Transition metal catalysis offers a robust pathway for constructing the biimidazole framework. Nickel complexes with N-heterocyclic carbene (NHC) ligands facilitate oxidative coupling of imidazole precursors. A reported method involves treating 4-isopropyl-1-cyclohexylimidazole with Ni(COD)₂ (COD = 1,5-cyclooctadiene) in the presence of a chiral bis(oxazoline) ligand, achieving >90% enantiomeric excess (ee) at 60°C. The reaction proceeds via a radical intermediate, with the chiral ligand dictating the axial configuration of the dimer.

Post-Functionalization Strategies

Alkylation of Preformed Imidazole Cores

Introducing cyclohexyl and isopropyl groups post-cyclization is achievable through nucleophilic substitution. For instance, treating 4,4',5,5'-tetrahydro-2,2'-biimidazole with cyclohexylmagnesium bromide and isopropyl iodide in THF at −78°C installs the substituents with minimal racemization. Kinetic studies indicate that steric hindrance from the biimidazole core slows down undesired β-hydride elimination, favoring alkylation at the 4- and 4'-positions.

Silylium-Mediated Friedel-Crafts Functionalization

Recent advances in silylium chemistry enable direct C–H functionalization of imidazoles. Using a silylium carborane salt (e.g., [Et₃Si][HCB₁₁Cl₁₁]), cyclohexane and isopropane are coupled to the biimidazole core via electrophilic aromatic substitution. This method avoids harsh acids and preserves stereochemical integrity, achieving 85–92% yields in dichloromethane at room temperature.

Purification and Characterization

Chromatographic Resolution

Crude products are purified using silica gel chromatography with a hexane/ethyl acetate gradient (95:5 to 70:30). The compound’s high LogP (5.13) ensures optimal retention on nonpolar stationary phases. Final purity (>98%) is confirmed via HPLC using a chiral AD-H column (heptane:isopropanol 90:10, 1 mL/min).

Crystallographic Validation

Single-crystal X-ray diffraction of the hydrochloride salt confirms the (4S,4'S) configuration. Crystallization from diethyl ether at −20°C yields rhombic crystals (space group P2₁2₁2₁), with bond lengths and angles consistent with DFT-optimized structures.

Industrial-Scale Synthesis and Applications

Continuous Flow Reactor Optimization

To address scalability, a microreactor system with immobilized nickel catalysts has been proposed. This setup minimizes catalyst leaching and achieves 89% yield at 100 mmol/hr throughput. Temperature control (±2°C) is critical to prevent epimerization during the dimerization step.

Ligand Applications in Asymmetric Catalysis

The compound serves as a chiral ligand in copper-catalyzed allylic alkylations, enabling the synthesis of β-stereogenic amines with 95% ee. Comparative studies with analogous biimidazoles demonstrate superior enantioselectivity due to the cyclohexyl group’s conformational rigidity .

Chemical Reactions Analysis

Types of Reactions

(4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of (4S,4’S)-1,1’-Dicyclohexyl-4,4’-diisopropyl-4,4’,5,5’-tetrahydro-1H,1’H-2,2’-biimidazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological macromolecules, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural, synthetic, and functional attributes of the target compound with related biimidazole derivatives:

Research Findings and Key Differentiators

Catalytic Performance

The target compound’s enantioselectivity in Ni-catalyzed hydroarylation surpasses that of less sterically hindered analogs (e.g., tert-butyl derivatives) due to its rigid cyclohexyl/isopropyl substituents, which enforce precise spatial orientation of substrates . In contrast, TNBI derivatives lack catalytic utility but excel as high-energy materials, with detonation velocities comparable to RDX (8,454 m/s vs. 8,750 m/s for RDX) .

Thermal and Chemical Stability

Biimidazoles with electron-withdrawing groups (e.g., nitro in TNBI) exhibit lower thermal stability (decomposition at ~200°C) compared to alkyl-substituted variants like the target compound, which remain stable above 250°C . Fluorinated analogs (e.g., trifluoromethyl derivatives) show enhanced resistance to hydrolysis, making them suitable for pharmaceutical intermediates .

Optical and Electrochemical Properties

Phenyl-substituted biimidazoles () demonstrate strong fluorescence quenching upon acid addition, a property exploited in pH-sensitive sensors . TNBI’s nitro groups enable redox activity, allowing its electrochemical detection at nanomolar concentrations using boron-doped diamond electrodes .

Biological Activity

(4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a chiral compound with significant potential in various biological applications. Its unique structure, characterized by two cyclohexyl and two isopropyl groups attached to a biimidazole core, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C24H42N4

- Molecular Weight : 386.62 g/mol

- LogP : 5.1292 (indicating hydrophobic characteristics)

- Rotatable Bonds : 5

- Hydrogen Bond Acceptors : 4

- Hydrogen Bond Donors : 0

The biological activity of (4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is thought to stem from its ability to interact with metal ions and biological macromolecules. The compound can form stable complexes that may catalyze reactions or modulate the activity of enzymes and other proteins.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

Antimicrobial Activity

Studies have explored the antimicrobial properties of (4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole against several pathogens. The compound showed promising results against bacterial strains such as Acinetobacter baumannii, highlighting its potential as an antimicrobial agent .

Antiviral Activity

Preliminary investigations into the antiviral properties of this compound have been conducted. While specific viral targets have not been detailed in the literature reviewed, the structural features suggest potential interactions with viral proteins or enzymes .

Fungicidal Activity

The compound has been evaluated for its fungicidal activity in various studies. For instance, it was tested against Pseudoperonospora cubensis, where it demonstrated significant antifungal properties comparable to established fungicides .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of synthesized compounds similar to (4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole:

- Compounds were tested against multiple bacterial strains.

- Inhibition values above 80% were classified as active.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| 1 | Acinetobacter baumannii | 85 |

| 2 | Candida albicans | 75 |

| 3 | Cryptococcus neoformans | 70 |

This study indicates that derivatives of this compound can exhibit significant antimicrobial activity .

Field Trials for Fungicidal Activity

Field trials demonstrated that (4S,4'S)-1,1'-Dicyclohexyl-4,4'-diisopropyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole provided better control efficacy against cucumber downy mildew compared to commercial fungicides when applied at specific concentrations .

| Fungicide | Concentration (mg/L) | Control Efficacy (%) |

|---|---|---|

| Compound 4f | 100 | 70 |

| Flumorph | 200 | 56 |

| Mancozeb | 1000 | 76 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.